
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Amination: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine source reacts with the brominated intermediate.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
®-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the bromine atom, which may exhibit different reactivity and applications.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A compound with a similar structure but without the methyl group, which may have distinct properties.
Uniqueness
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
(1S)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI 键 |
SNOONQZZIVVNDP-NSHDSACASA-N |
手性 SMILES |
CC1=CC2=C(C=C1Br)[C@H](CCC2)N |
规范 SMILES |
CC1=CC2=C(C=C1Br)C(CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


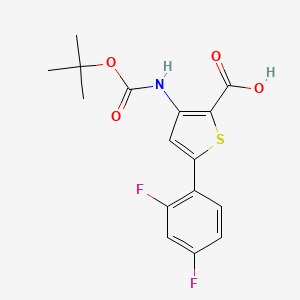
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
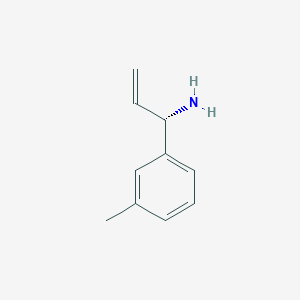
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
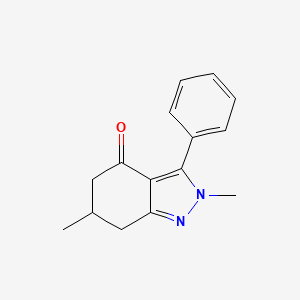
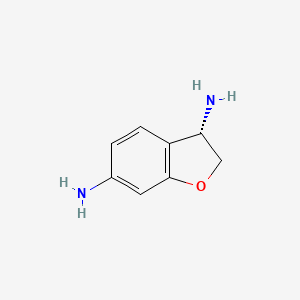

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)


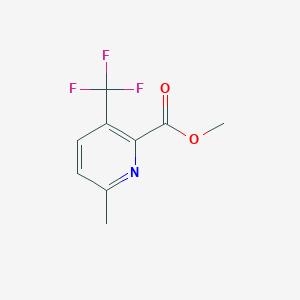
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
